molecular formula C2H5BN4O2 B13554652 (2-Methyl-2H-tetrazol-5-yl)boronic acid

(2-Methyl-2H-tetrazol-5-yl)boronic acid

Cat. No.: B13554652
M. Wt: 127.90 g/mol
InChI Key: ZAVUXNTVNZGMFK-UHFFFAOYSA-N
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Description

(2-Methyl-2H-tetrazol-5-yl)boronic acid is a specialized boronic acid derivative characterized by the presence of a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-tetrazol-5-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with boronic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-2H-tetrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include boronic esters, borates, and substituted tetrazole derivatives .

Comparison with Similar Compounds

Uniqueness: (2-Methyl-2H-tetrazol-5-yl)boronic acid is unique due to the presence of both a tetrazole ring and a boronic acid group, which confer distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C2H5BN4O2

Molecular Weight

127.90 g/mol

IUPAC Name

(2-methyltetrazol-5-yl)boronic acid

InChI

InChI=1S/C2H5BN4O2/c1-7-5-2(3(8)9)4-6-7/h8-9H,1H3

InChI Key

ZAVUXNTVNZGMFK-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(N=N1)C)(O)O

Origin of Product

United States

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